REACTION_CXSMILES
|
[CH3:1][C:2]1([C:11]#[C:12][Si](C)(C)C)[CH2:7][CH2:6][C:5](=[O:8])[C:4]([C:9]#[N:10])=[CH:3]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.C(Cl)Cl.CCOCC>[C:11]([C:2]1([CH3:1])[CH2:7][CH2:6][C:5](=[O:8])[C:4]([C:9]#[N:10])=[CH:3]1)#[CH:12] |f:1.2,4.5|
|
Name
|
10
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
CC1(C=C(C(CC1)=O)C#N)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
methylene chloride ether
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with saturated aqueous sodium bicarbonate solution (10 mL ×3)
|
Type
|
EXTRACTION
|
Details
|
The basic extract
|
Type
|
EXTRACTION
|
Details
|
The acidic mixture was extracted with methylene chloride/ether (1:2, 10 mL ×4)
|
Type
|
WASH
|
Details
|
The extract was washed with water (10 mL ×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crystalline solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by preparative TLC [hexanes-ethyl acetate (2.5:1)]
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(C=C(C(CC1)=O)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |